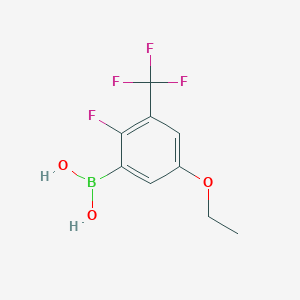

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical transformations.

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . They interact with palladium catalysts during these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-ethoxy-2-fluoro-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The ethoxy, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of boron-containing drugs and enzyme inhibitors. Its unique structure allows for the design of molecules with enhanced biological activity and specificity .

Industry: The compound finds applications in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of functional materials .

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)phenylboronic acid

- 4-Trifluoromethoxyphenylboronic acid

- 2-Ethoxy-5-trifluoromethylphenylboronic acid

Comparison: 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it more reactive in certain cross-coupling reactions compared to its analogs . The presence of the fluoro group, in particular, enhances the compound’s ability to participate in oxidative addition and transmetalation steps, leading to higher yields and selectivity in Suzuki-Miyaura reactions .

Activité Biologique

5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 2096332-76-0

The compound can be synthesized through various methods involving boronic acid derivatives. A common synthetic route includes the reaction of 2-fluoro-3-(trifluoromethyl)phenol with ethylboronic acid under controlled conditions, typically utilizing palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly tyrosine kinases. By binding to the active site of these enzymes, it prevents their activity, thereby inhibiting cancer growth.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits moderate antibacterial properties against various pathogens, including Escherichia coli and Bacillus cereus. The mechanism may involve disruption of bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acids, including this compound. The following table summarizes findings from various in vitro assays:

| Compound | Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Tyrosine Kinase | 0.14 | Competitive inhibition |

| Related Boronic Acid Derivative | Leucyl-tRNA Synthetase | 0.18 | Non-competitive inhibition |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Bacillus cereus | 10 |

| Candida albicans | 20 |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Properties:

A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound effectively inhibited the growth of human cancer cell lines in vitro. The study utilized a dose-response curve to establish the IC50 values for various cell lines, confirming its potential as a therapeutic agent. -

Antimicrobial Evaluation:

A comparative study published in a peer-reviewed journal assessed the antimicrobial activity of several phenylboronic acids, including the compound . The findings indicated that it exhibited superior activity against Bacillus cereus compared to standard antibiotics like tetracycline.

Propriétés

IUPAC Name |

[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNNKYHTOVDUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.